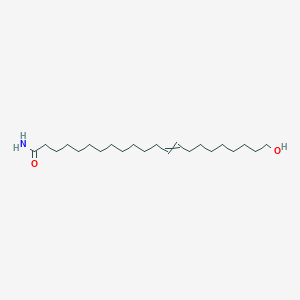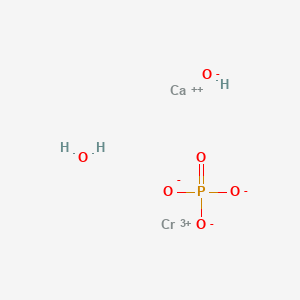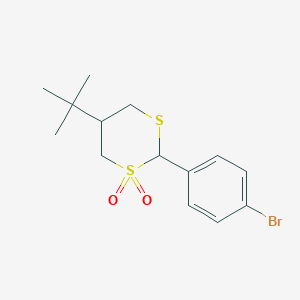
2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione: is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione typically involves the reaction of 4-bromobenzaldehyde with tert-butylthiol in the presence of a base, followed by cyclization to form the dithiane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of sulfur-containing heterocycles on biological systems
Medicine: The compound’s ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry. It can be used to synthesize new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Thiazole derivatives: Compounds containing a thiazole ring, which have diverse biological activities.
Uniqueness: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is unique due to its dithiane ring structure and the presence of both bromophenyl and tert-butyl groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
144525-78-0 |
|---|---|
Fórmula molecular |
C14H19BrO2S2 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane 1,1-dioxide |
InChI |
InChI=1S/C14H19BrO2S2/c1-14(2,3)11-8-18-13(19(16,17)9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3 |
Clave InChI |
IJKRHHHEKXKPNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CSC(S(=O)(=O)C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



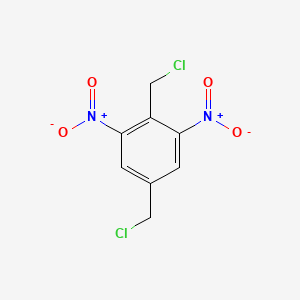
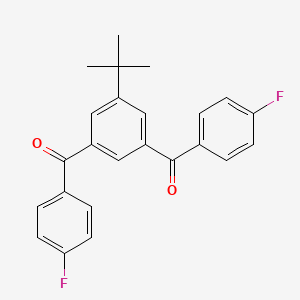


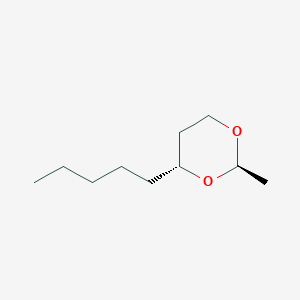
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
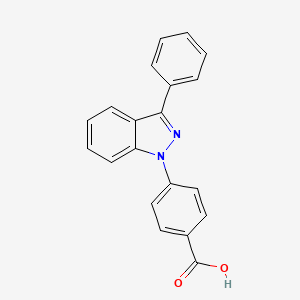
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


